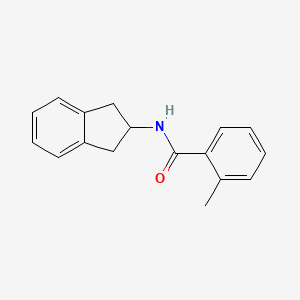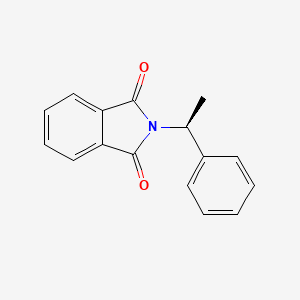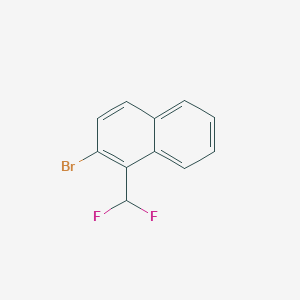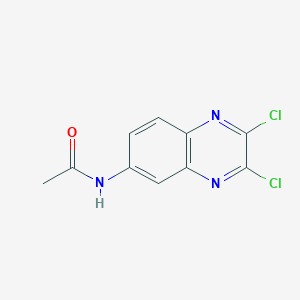![molecular formula C16H17NO2 B11861932 4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-50-1](/img/structure/B11861932.png)
4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate or 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield, producing the desired spiro compound in high yields ranging from 80% to 98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of efficient catalysts like ionic liquids can be scaled up for industrial applications. The use of green chemistry principles, such as atom-economical reactions and environmentally friendly solvents, is encouraged to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Scientific Research Applications
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The spiro linkage and the presence of allyl and methyl groups may allow the compound to bind to specific enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[furan-2,3’-indoline]-3-carboxylate derivatives: These compounds share a similar spiro linkage but differ in the functional groups attached to the rings.
Indole derivatives: Indole-based compounds are structurally related and are known for their diverse biological activities.
Spirocyclic oxindoles: These compounds also feature a spiro linkage and are studied for their potential therapeutic applications.
Uniqueness
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific combination of a furan ring, an indoline ring, and the presence of allyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
882041-50-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1',4-dimethyl-3-prop-2-enylspiro[2H-furan-5,3'-indole]-2'-one |
InChI |
InChI=1S/C16H17NO2/c1-4-7-12-10-19-16(11(12)2)13-8-5-6-9-14(13)17(3)15(16)18/h4-6,8-9H,1,7,10H2,2-3H3 |
InChI Key |
CZIYHMVZCBOURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC12C3=CC=CC=C3N(C2=O)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)






![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)




